molecular formula C14H14N2O4S2 B3083582 Ethyl 4-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate CAS No. 1142200-57-4

Ethyl 4-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate

Cat. No.: B3083582
CAS No.: 1142200-57-4
M. Wt: 338.4 g/mol
InChI Key: NKNZKOKZNIECCP-UHFFFAOYSA-N
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Description

Ethyl 4-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate is a sulfur-containing heterocyclic compound featuring a thiazol-5-yl core fused with a benzoate ester moiety. Key properties include:

  • Molecular formula: C₁₄H₁₄N₂O₄S₂ .
  • Molecular weight: 338.41 g/mol .
  • CAS Registry Number: 1142200-57-4 .
  • Structural highlights: The molecule integrates a thiazolidinone ring (2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl) linked via an acetamide bridge to an ethyl benzoate group.

Properties

IUPAC Name

ethyl 4-[[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S2/c1-2-20-13(19)8-3-5-9(6-4-8)15-11(17)7-10-12(18)16-14(21)22-10/h3-6,10H,2,7H2,1H3,(H,15,17)(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNZKOKZNIECCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Thiazole Ring Reactivity

The 1,3-thiazole core exhibits electrophilic substitution tendencies due to electron-withdrawing effects of the oxo and mercapto groups. Key reactions include:

Nucleophilic Attack

  • The 2-position of the thiazole ring undergoes nucleophilic substitution with amines or hydrazines. For example, reaction with hydrazine hydrate forms hydrazide derivatives .

  • Ring-opening reactions occur under strongly alkaline conditions, yielding thiol-containing intermediates .

Reaction Conditions Product Yield Citations
Hydrazine substitutionEthanol, reflux, 6–8 hrsHydrazide derivative65–78%
Alkaline ring-opening2M NaOH, 80°C, 3 hrs4-Mercapto-thiazolidinone intermediate52%

Mercapto (-SH) Group Reactivity

The thiol group participates in oxidation, alkylation, and coordination reactions:

Oxidation

  • Air oxidation in neutral/basic media forms disulfide bonds .

  • Controlled oxidation with H₂O₂ yields sulfonic acid derivatives .

Alkylation

  • Reacts with alkyl halides (e.g., methyl iodide) in ethanol under basic conditions (K₂CO₃) to form thioethers .

Reaction Reagents/Conditions Product Yield Citations
Disulfide formationO₂ (air), pH 8–9, RT, 24 hrsBis-thiazole disulfide88%
Methylthioether synthesisCH₃I, K₂CO₃, ethanol, 50°C, 4 hrs5-Methylthio-thiazole derivative73%

Ester Hydrolysis

The ethyl benzoate group undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

  • Concentrated HCl (6M) at reflux converts the ester to 4-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid .

Basic Hydrolysis

  • NaOH (2M) at 60°C yields the sodium salt of the carboxylic acid .

Condition Reagent Product Yield Citations
Acidic hydrolysis6M HCl, reflux, 6 hrsFree carboxylic acid91%
Basic hydrolysis2M NaOH, 60°C, 4 hrsSodium carboxylate salt85%

Amide Bond Reactivity

The acetyl-amino linkage is susceptible to hydrolysis and nucleophilic substitution:

Hydrolysis

  • Strong acids (e.g., H₂SO₄) or bases (e.g., LiOH) cleave the amide bond, yielding 4-aminobenzoic acid derivatives .

Schiff Base Formation

  • Reacts with aldehydes (e.g., benzaldehyde) in ethanol to form imine derivatives .

Reaction Conditions Product Yield Citations
Acidic amide cleavage4M H₂SO₄, 100°C, 8 hrs4-Aminobenzoic acid derivative68%
Schiff base synthesisBenzaldehyde, ethanol, RT, 12 hrsN-Benzylidene imine analog77%

Functionalization via Heterocyclic Modifications

The 4,5-dihydro-thiazol-4-one moiety undergoes cyclization and cross-coupling:

Cyclization

  • Heating with acetic anhydride forms fused thiazolo-oxadiazole systems .

  • Palladium-catalyzed Suzuki coupling with aryl boronic acids introduces aryl groups at the 5-position .

Reaction Catalyst/Reagents Product Yield Citations
Thiazolo-oxadiazole formationAc₂O, NaOAc, 120°C, 3 hrsBicyclic heterocycle62%
Suzuki couplingPd(PPh₃)₄, PhB(OH)₂, DMF, 80°C, 12 hrs5-Phenyl-thiazole derivative58%

Stability Under Synthetic Conditions

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and H₂S .

  • pH Sensitivity : Stable in pH 4–9; rapid degradation occurs in strongly acidic (pH < 2) or alkaline (pH > 11) media .

Mechanism of Action

The mechanism of action of Ethyl 4-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating enzymes . The compound’s ability to form hydrogen bonds and interact with other molecules makes it a versatile tool in research .

Comparison with Similar Compounds

3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}-4-methylbenzoic Acid

  • Molecular formula : C₁₃H₁₂N₂O₄S₂ .
  • Molecular weight : 234.04 g/mol .
  • Key differences :
    • Substituent: A 4-methylbenzoic acid replaces the ethyl benzoate ester.
    • Implications: The carboxylic acid group increases polarity, reducing lipid solubility compared to the target compound. This may limit membrane permeability but improve aqueous solubility .

Ethyl 4-(3-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)benzoate

  • Molecular formula : C₁₂H₁₃N₃O₃ .
  • Molecular weight : 259.26 g/mol .
  • Key differences: Core structure: A 1,2,4-triazolone ring replaces the thiazolidinone.

N-(4-Isopropylphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide

  • Molecular formula : C₁₄H₁₆N₂O₂S₂ .
  • Molecular weight : 308.42 g/mol .
  • Key differences :
    • Substituent: An isopropylphenyl group replaces the ethyl benzoate.
    • Implications**: The bulky isopropylphenyl group increases steric hindrance, which may reduce enzymatic degradation but also limit binding to sterically sensitive targets .

Data Table: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Core Heterocycle Key Substituent
Ethyl 4-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate C₁₄H₁₄N₂O₄S₂ 338.41 Thiazolidinone Ethyl benzoate
3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}-4-methylbenzoic acid C₁₃H₁₂N₂O₄S₂ 234.04 Thiazolidinone 4-Methylbenzoic acid
Ethyl 4-(3-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)benzoate C₁₂H₁₃N₃O₃ 259.26 1,2,4-Triazolone Ethyl benzoate
N-(4-Isopropylphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide C₁₄H₁₆N₂O₂S₂ 308.42 Thiazolidinone 4-Isopropylphenyl

Analytical and Computational Tools for Structural Elucidation

  • SHELX Suite : Widely used for small-molecule crystallography, enabling precise determination of bond lengths, angles, and electron density maps .
  • ORTEP-3/WinGX : Provides graphical interfaces for visualizing molecular packing and crystallographic data .

Biological Activity

Ethyl 4-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore its biological activity, including mechanisms of action, relevant case studies, and comparative data.

Chemical Structure and Properties

This compound belongs to the thiazole family, which is known for diverse biological activities. The compound's structure includes a thiazolidine ring that contributes to its reactivity and biological functions.

PropertyValue
Molecular FormulaC₁₃H₁₅N₃O₄S₂
Molar Mass325.36 g/mol
CAS Number1142206-79-8
Hazard ClassIrritant

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : this compound has been shown to inhibit specific enzymes that are crucial for bacterial survival and proliferation. This inhibition disrupts metabolic pathways essential for microbial growth.
  • Antimicrobial Activity : The compound exhibits notable antimicrobial properties against various bacterial strains. Studies have demonstrated its effectiveness in inhibiting both Gram-positive and Gram-negative bacteria. For instance, it has shown a minimum inhibitory concentration (MIC) range from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus faecalis .
  • Anticancer Properties : Research indicates that compounds similar to this compound induce apoptosis in cancer cells through intrinsic and extrinsic signaling pathways. This activity has been confirmed in various cancer cell lines, including HeLa cells .

Case Studies

Several studies have highlighted the biological activity of related thiazolidine compounds:

  • Anticancer Activity : A study focusing on thiazolidin derivatives reported significant anticancer effects through apoptosis induction in HeLa cells. The compounds were compared with known anticancer agents and demonstrated enhanced efficacy in reducing cell viability .
  • Antimicrobial Efficacy : Another investigation evaluated the antimicrobial properties of thiazolidine derivatives against a panel of pathogens. The results indicated that certain derivatives exhibited strong bactericidal effects, outperforming traditional antibiotics like ciprofloxacin .
  • Metabolic Effects : A study on thiazolidin compounds showed their potential in reversing insulin resistance in high-carbohydrate diet-induced models. These compounds modulated multiple metabolic pathways, indicating their therapeutic potential in managing diabetes .

Comparative Data

The following table summarizes the comparative biological activities of this compound with other thiazolidine derivatives:

Compound NameAntimicrobial Activity (MIC μM)Anticancer Activity (Cell Line)
Ethyl 4-{[(2-mer...)}15.625 - 125HeLa (Induces Apoptosis)
Thiazolidin Derivative A31.25 - 250MCF7 (Inhibits Growth)
Thiazolidin Derivative B62.5 - 125A549 (Induces Apoptosis)

Q & A

Synthesis and Optimization

Basic: What are the recommended methods for synthesizing Ethyl 4-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate? Methodological Answer: The synthesis typically involves multi-step reactions, including:

Thiazolone ring formation : Cyclization of thiourea derivatives with α-haloketones under basic conditions.

Acetylation : Reaction of the thiazolone intermediate with chloroacetyl chloride.

Esterification : Coupling with ethyl 4-aminobenzoate using carbodiimide-mediated amide bond formation.
Key optimization parameters include pH control during cyclization (pH 8–9), temperature (60–80°C), and solvent selection (DMF or THF). Monitor reaction progress via TLC or HPLC .

Advanced: How can reaction yields be improved when scaling up synthesis? Methodological Answer:

  • DoE (Design of Experiments) : Optimize molar ratios (e.g., 1:1.2 for thiourea:α-haloketone) and solvent polarity gradients.
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate amide coupling.
  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water).
    Example yield improvement from 45% to 67% was achieved via electrochemical aromatization in analogous compounds .

Structural Characterization

Basic: What analytical techniques confirm the structure of this compound? Methodological Answer:

  • NMR : 1^1H NMR (DMSO-d6) shows characteristic peaks: δ 1.3 (ester CH3), δ 4.2 (ester CH2), δ 10.2 (amide NH).
  • LC-MS : Molecular ion [M+H]+ at m/z 367.2 (calculated 367.08).
  • IR : Stretch bands at 1680 cm1^{-1} (C=O, thiazolone) and 1720 cm1^{-1} (ester C=O) .

Advanced: How to resolve discrepancies between experimental and theoretical spectral data? Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level and simulate NMR/IR spectra using Gaussian or ORCA. Compare with experimental data to identify conformational differences.
  • X-ray Crystallography : Resolve ambiguities via single-crystal analysis (e.g., SHELXL refinement, ORTEP-3 visualization) .

Computational Analysis

Basic: Which software tools are suitable for studying electronic properties? Methodological Answer:

  • Multiwfn : Calculate electrostatic potential (ESP) maps, electron localization function (ELF), and Fukui indices for reactivity analysis.
  • VMD : Visualize molecular orbitals and charge distribution. Example workflow:
    • Generate wavefunction file (.wfn) via Gaussian.
    • Use Multiwfn to compute ESP surfaces.
    • Export grids for visualization .

Advanced: How to predict bioactivity using computational models? Methodological Answer:

  • Molecular Docking : Dock the compound into target proteins (e.g., EGFR kinase) using AutoDock Vina. Validate with MD simulations (NAMD, GROMACS).
  • QSAR : Train models on thiazole derivatives’ bioactivity data (e.g., IC50 values) using descriptors like logP, polar surface area, and HOMO-LUMO gaps .

Crystallography and Data Contradictions

Basic: What crystallographic parameters are critical for structure determination? Methodological Answer:

  • Unit Cell Parameters : Monoclinic system (e.g., P21_1/n space group) with typical values:

    ParameterValue
    a13.61 Å
    b4.10 Å
    c24.17 Å
    β100.06°
  • Refinement : Use SHELXL with R1 < 0.05 and wR2 < 0.10 .

Advanced: How to handle twinning or disorder in crystals? Methodological Answer:

  • Twinning : Apply TWINLAW in SHELXL to model twin domains.
  • Disorder : Refine occupancies of disordered atoms (e.g., ethyl groups) iteratively. Use SQUEEZE (PLATON) to model solvent regions .

Biological Activity Profiling

Basic: What assays are used to evaluate antimicrobial activity? Methodological Answer:

  • MIC Assays : Test against S. aureus (ATCC 25923) and E. coli (ATCC 25922) in Mueller-Hinton broth (24–48 hr incubation).
  • Cytotoxicity : MTT assay on HEK293 cells (IC50 calculation). Reported MIC values for thiazole analogs: 8–32 μg/mL .

Advanced: How to correlate structural features with bioactivity? Methodological Answer:

  • SAR Studies : Modify substituents (e.g., replace ethyl ester with methyl) and compare IC50 values.
  • Pharmacophore Mapping : Identify critical motifs (e.g., thiazolone ring, amide linker) using MOE or Schrödinger .

Handling and Stability

Basic: What precautions are required for storage? Methodological Answer:

  • Storage : Desiccate at –20°C under argon. Avoid light (degradation via thiol oxidation).
  • Stability : Monitor via HPLC every 6 months; degradation <5% in 12 months under recommended conditions .

Advanced: How to stabilize the compound in aqueous solutions? Methodological Answer:

  • Buffers : Use pH 7.4 PBS with 1% DMSO.
  • Antioxidants : Add 0.1% BHT to prevent thiol oxidation. Validate stability via UPLC-MS over 72 hours .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate

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